alpha-Methyl omuralide

Description

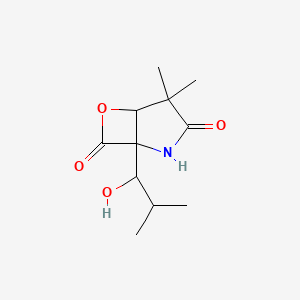

Alpha-methyl omuralide is a synthetic analog of omuralide, a natural β-lactone proteasome inhibitor derived from lactacystin. Omuralide itself selectively targets the 20S proteasome, a critical enzyme complex for protein degradation in eukaryotic cells. The compound's core structure includes a bicyclic γ-lactam-β-lactone framework, with stereochemical fidelity being essential for activity . Modifications to omuralide, such as alkyl chain extensions at the C7 position, have been explored to enhance potency. Key studies emphasize that even minor structural alterations significantly impact proteasome binding and inhibitory efficacy .

Properties

IUPAC Name |

1-(1-hydroxy-2-methylpropyl)-4,4-dimethyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-5(2)6(13)11-7(16-9(11)15)10(3,4)8(14)12-11/h5-7,13H,1-4H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFIBAAAUUBBTJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C12C(C(C(=O)N1)(C)C)OC2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Methyl omuralide involves a stereocontrolled and practical approach. One efficient method starts with the conversion of proline to alpha-methyl-L-proline through a series of steps involving chloral, methyl bromide, and aqueous HCl . This method ensures high yields and ease of scale-up, making it suitable for large-scale production .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can further enhance the efficiency of production.

Chemical Reactions Analysis

Stereoselective Grignard Addition

-

Isopropenyl Grignard reagent adds to aldehyde 12 with high stereoselectivity, attributed to a six-membered transition state involving Mg²⁺ coordination .

-

Hydrogenation of the resultant alkene in 13 to form 14 , followed by acylation and TBS deprotection to yield 16 .

Methyl Group Installation

-

PMB-to-Boc exchange in 15 enables methylation at the α-position via LDA/HMPA, yielding methylated intermediate 21 .

-

Final β-lactone formation via BOPCl coupling to deliver α-methylomuralide (3 ) .

Stereochemical Considerations

-

X-ray Confirmation : Absolute stereochemistry of intermediate 16 was confirmed via X-ray crystallography .

-

Challenges in Methylation : Initial attempts to methylate the α-position using Boc protection failed due to migration issues, necessitating PMB-to-Boc exchange .

-

Enantiocontrol : The ACS route achieved high enantiomeric excess through optimized reaction conditions .

Biosynthetic Insights

While not directly synthetic, biosynthetic studies of related compounds like salinosporamide A highlight mechanisms for γ-lactam-β-lactone formation via ketosynthase-like enzymes . These insights could inform future synthetic strategies for omuralide derivatives.

References PMC: Stereospecific Total Syntheses of Proteasome Inhibitors Omuralide... ACS: A Short, Stereocontrolled, and Practical Synthesis of α-Methylomuralide... Nature: Biosynthesis of lactacystin as a proteasome inhibitor...

Scientific Research Applications

Alpha-Methyl omuralide has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study proteasome inhibition and its effects on protein degradation.

Biology: Helps in understanding the role of proteasomes in cellular processes and diseases.

Industry: Used in the development of new drugs and therapeutic agents targeting proteasomes.

Mechanism of Action

Alpha-Methyl omuralide exerts its effects by selectively inhibiting the proteasome function. Proteasomes are responsible for degrading unneeded or damaged proteins, and their inhibition leads to the accumulation of these proteins, disrupting cellular processes. The compound binds to the active sites of the proteasome, preventing the degradation of proteins and leading to cell death, particularly in cancer cells .

Comparison with Similar Compounds

Structural and Functional Overview

The table below compares alpha-methyl omuralide with two well-characterized analogs, NPI-0052 and PS-519 (MLN-519) , highlighting structural features, potency, and clinical relevance:

Key Findings from Structure-Activity Relationship (SAR) Studies

- Beta-Lactone Requirement : The β-lactone ring is indispensable for proteasome inhibition in all analogs. Its opening enables covalent binding to the proteasome’s active-site threonine residues .

- C7 Modifications : Extending the C7 methyl group to ethyl, n-propyl, or n-butyl enhances potency by 2–3× (e.g., PS-519) . Methylation of the γ-lactam nitrogen, however, abolishes activity .

- Halogenation and Stereochemistry : NPI-0052’s chlorinated C2 ethyl group and methylated C3 juncture confer irreversible binding and improved pharmacokinetics compared to omuralide’s reversible mechanism . Stereochemical deviations (e.g., epoxidation or improper chirality) reduce potency .

Mechanistic Differences

- Omuralide : Binds reversibly to the proteasome via β-lactone ring opening, with moderate in vivo stability .

- NPI-0052 : Irreversible binding due to structural rigidity from the cyclohexene ring and chloroethyl group, enhancing sustained inhibition .

- PS-519 : Increased hydrophobicity from the C7 n-propyl chain improves membrane permeability and target engagement .

Clinical and Preclinical Implications

- NPI-0052 : Advanced to trials for hematologic malignancies due to its broad proteasome inhibition (targeting chymotrypsin-like, caspase-like, and trypsin-like activities) .

Q & A

Advanced Research Question

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak® IA) with isocratic elution to resolve enantiomers. Validate method robustness using ICH guidelines (resolution >1.5, RSD <2%) .

- Vibrational Circular Dichroism (VCD) : Provides absolute configuration confirmation by comparing experimental and computed spectra .

- X-ray crystallography : Resolves crystallographic purity and confirms bond angles/geometry, though requires high-quality single crystals .

Q. Table 1. Comparison of Analytical Techniques for Stereochemical Assessment

| Technique | Resolution | Sensitivity | Sample Requirement | Key Limitations |

|---|---|---|---|---|

| Chiral HPLC | High | 0.1% | 1–10 mg | Column stability issues |

| VCD | Moderate | 5% | 5–20 mg | Computational dependency |

| X-ray Crystallography | Atomic | N/A | Single crystal | Crystallization challenges |

What methodological approaches optimize in vitro assays for assessing this compound’s mechanism of action?

Advanced Research Question

- Dose-response profiling : Use 8–10 concentration points spanning 3 logs to calculate Hill coefficients and detect cooperativity .

- Time-resolved assays : Monitor activity at multiple timepoints (e.g., 0, 15, 30, 60 mins) to distinguish transient vs. sustained effects .

- Negative controls : Include inactive analogs (e.g., beta-methyl derivatives) to rule out nonspecific binding .

How should pharmacokinetic studies for this compound be designed to ensure reliable in vivo data?

Advanced Research Question

- Animal models : Select species with metabolic profiles relevant to humans (e.g., murine CYP450 homology). Justify sample size via power analysis (α=0.05, β=0.2) .

- Sampling intervals : Collect plasma/tissue samples at 5–7 timepoints to capture absorption, distribution, and elimination phases .

- Bioanalytical validation : Ensure LC-MS/MS methods meet FDA guidelines for accuracy (85–115%), precision (RSD <15%), and lower limit of quantification (LLOQ) .

What strategies mitigate solubility challenges during this compound’s formulation for biological testing?

Basic Research Question

- Co-solvent systems : Test combinations like PEG-400/water or DMSO/Tween-80, optimizing ratios via phase diagrams .

- Amorphous solid dispersion : Enhance solubility by co-processing with polymers (e.g., HPMCAS) via spray drying .

- Surfactant-based nanoemulsions : Use poloxamers or lecithin to stabilize colloidal suspensions, validated by dynamic light scattering (DLS) for particle size <200 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.